molecular formula C12H12N2O3 B353115 ethyl (1-oxophthalazin-2(1H)-yl)acetate CAS No. 18584-72-0

ethyl (1-oxophthalazin-2(1H)-yl)acetate

Cat. No.: B353115
CAS No.: 18584-72-0
M. Wt: 232.23g/mol
InChI Key: QPVUXEHJLLUSPR-UHFFFAOYSA-N
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Description

Ethyl (1-oxophthalazin-2(1H)-yl)acetate is an organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-oxophthalazin-2(1H)-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-oxophthalazin-2(1H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (1-oxophthalazin-2(1H)-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl (1-oxophthalazin-2(1H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl (1-oxophthalazin-2(1H)-yl)acetate can be compared with other phthalazinone derivatives, such as:

    Phthalazinone: The parent compound, which lacks the ethyl acetate group.

    Mthis compound: A similar compound with a methyl group instead of an ethyl group.

    Ethyl (1-oxo-1,2-dihydrophthalazin-2-yl)acetate: A derivative with a different substitution pattern.

Biological Activity

Ethyl (1-oxophthalazin-2(1H)-yl)acetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly oncology and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3}. The compound features a phthalazine moiety, which is a bicyclic structure containing nitrogen atoms, along with an acetate functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets such as enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Several studies have evaluated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using the MTT assay have shown that derivatives of phthalazine, including this compound, demonstrate significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. For instance, compounds derived from this structure exhibited IC50 values ranging from 0.57 μM to 2.1 μM, indicating potent activity compared to standard treatments like Erlotinib .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to inhibit specific molecular targets involved in cell proliferation and survival. For example, one derivative was shown to induce apoptosis in cancer cells by inhibiting the epidermal growth factor receptor (EGFR), leading to a significant reduction in cell viability .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential:

  • Antimicrobial Efficacy : Phthalazine derivatives have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves interference with bacterial enzyme systems or disruption of cellular processes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, typically involving the reaction of phthalazine derivatives with acetic anhydride or acetyl chloride under basic conditions. This synthetic versatility allows for the development of numerous derivatives with enhanced biological activity.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other phthalazine derivatives:

Compound NameStructure DescriptionIC50 (μM)Activity Type
This compoundContains an acetate group0.57 - 2.10Anticancer
PhthalazinoneParent compound lacking the acetate groupNot specifiedBaseline comparison
Ethyl (1-oxo-1,2-dihydrophthalazin-2-yl)acetateDifferent substitution patternNot specifiedAnticancer

Case Studies

Recent studies have highlighted the potential of this compound in targeted cancer therapy:

  • Breast Cancer Study : A study demonstrated that specific derivatives could inhibit EGFR with an IC50 value significantly lower than that of Erlotinib, showcasing their potential as selective anti-breast cancer agents .
  • Cytotoxicity against Various Cell Lines : Another investigation reported that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, reinforcing the need for further exploration into their therapeutic applications .

Properties

IUPAC Name

ethyl 2-(1-oxophthalazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUXEHJLLUSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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